6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane
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Overview
Description
6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[25]octane is a complex organic compound that features a spirocyclic structure with a furan ring and difluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting with the preparation of the furan ring. One common method is the catalytic hydrogenolysis of 5-hydroxymethylfurfural to produce 2,5-dimethylfuran .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for hydrogenolysis and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-based aldehydes and acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield 5-hydroxymethyl-2-furancarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The furan ring and difluoro groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler compound with similar furan ring structure but lacking the spirocyclic and difluoro components.
5-Hydroxymethylfurfural: A precursor in the synthesis of 2,5-dimethylfuran, with different functional groups and reactivity.
2,5-Diformylfuran: Another furan derivative with aldehyde groups, used in different chemical applications.
Uniqueness
6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is unique due to its spirocyclic structure and the presence of both difluoro and carbonyl groups. These features confer distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-9-7-11(10(2)19-9)12(18)17-5-3-13(4-6-17)8-14(13,15)16/h7H,3-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMIAKUYOVEHKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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